3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a cyano group, a pyrrolidinyl-pyridine moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the pyrrolidin-1-yl group. The cyano group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Benzamide derivatives: Compounds with a benzamide moiety are widely studied for their pharmacological properties.
Cyano-substituted compounds: The presence of a cyano group is common in many bioactive molecules.
Uniqueness
3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is unique due to its combination of structural features, which allows for a wide range of chemical modifications and potential applications. Its specific arrangement of functional groups provides distinct reactivity and biological activity profiles compared to other similar compounds.
Properties
IUPAC Name |
3-cyano-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c19-9-13-3-1-4-15(7-13)18(24)21-11-14-8-16(12-20-10-14)22-6-2-5-17(22)23/h1,3-4,7-8,10,12H,2,5-6,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOQLUEAIDODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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